3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethyl-6-methylquinoline-3,6-dicarboxylic acid with 4-aminobenzoic acid methyl ester under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with biological macromolecules. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. The compound’s quinoline moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to the presence of both ethyl and methyl groups on the quinoline ring, as well as the methoxycarbonyl-substituted phenylamino group
Properties
Molecular Formula |
C22H20N2O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-methoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H20N2O6/c1-4-30-22(27)17-12-23-18-10-7-14(21(26)29-3)11-16(18)19(17)24-15-8-5-13(6-9-15)20(25)28-2/h5-12H,4H2,1-3H3,(H,23,24) |
InChI Key |
HPNBOBCHKYGOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.